Methyl 4-[[(5-Phenyl-2-pyrazinyl)methyl]carbamoyl]benzoate
Description
Methyl 4-[[(5-Phenyl-2-pyrazinyl)methyl]carbamoyl]benzoate is a synthetic organic compound featuring a benzoate ester core linked via a carbamoyl group to a (5-phenyl-2-pyrazinyl)methyl moiety.
Properties
Molecular Formula |
C20H17N3O3 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
methyl 4-[(5-phenylpyrazin-2-yl)methylcarbamoyl]benzoate |
InChI |
InChI=1S/C20H17N3O3/c1-26-20(25)16-9-7-15(8-10-16)19(24)23-12-17-11-22-18(13-21-17)14-5-3-2-4-6-14/h2-11,13H,12H2,1H3,(H,23,24) |
InChI Key |
NQZPZYKLNUKMAC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CN=C(C=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[(5-Phenyl-2-pyrazinyl)methyl]carbamoyl]benzoate typically involves the reaction of 5-phenyl-2-pyrazinecarboxylic acid with methyl 4-aminobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[(5-Phenyl-2-pyrazinyl)methyl]carbamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
Methyl 4-[[(5-Phenyl-2-pyrazinyl)methyl]carbamoyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[[(5-Phenyl-2-pyrazinyl)methyl]carbamoyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting various biochemical pathways. The pyrazine ring and phenyl group play crucial roles in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Structural Analogues and Their Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
